molecular formula C15H22N4O8 B11831460 (2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl butyrate

(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl butyrate

Cat. No.: B11831460
M. Wt: 386.36 g/mol
InChI Key: JZOBNJVXEDQQBM-ZSOXZCCMSA-N
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Description

The compound “(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl butyrate” is a synthetic organic molecule. It features a complex structure with multiple functional groups, including an imidazole ring, nitro groups, a tetrahydropyran ring, and a butyrate ester. Such compounds are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl butyrate” would likely involve multiple steps:

    Formation of the Imidazole Ring: This could be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Nitration: The imidazole ring could be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups.

    Protection of Hydroxyl Group: The hydroxyl group of the propanol moiety could be protected using tetrahydropyran.

    Esterification: The final step would involve the esterification of the hydroxyl group with butyric acid.

Industrial Production Methods

Industrial production would likely follow similar steps but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups could be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups could be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The imidazole ring could undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its imidazole ring.

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Medicine

    Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of nitro groups.

    Anti-inflammatory: Investigation into its anti-inflammatory properties.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific application:

    Enzyme Inhibition: The imidazole ring could interact with the active site of enzymes, inhibiting their activity.

    Antimicrobial Activity: The nitro groups could undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-hydroxypropyl butyrate: Similar structure but without the tetrahydropyran ring.

    (2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl acetate: Similar structure but with an acetate ester instead of butyrate.

Uniqueness

  • The presence of both the tetrahydropyran ring and the butyrate ester makes “(2S)-3-(2,4-dinitro-1H-imidazol-1-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propyl butyrate” unique compared to its analogs. This could result in different reactivity and biological activity.

Properties

Molecular Formula

C15H22N4O8

Molecular Weight

386.36 g/mol

IUPAC Name

[(2S)-3-(2,4-dinitroimidazol-1-yl)-2-(oxan-2-yloxy)propyl] butanoate

InChI

InChI=1S/C15H22N4O8/c1-2-5-13(20)26-10-11(27-14-6-3-4-7-25-14)8-17-9-12(18(21)22)16-15(17)19(23)24/h9,11,14H,2-8,10H2,1H3/t11-,14?/m0/s1

InChI Key

JZOBNJVXEDQQBM-ZSOXZCCMSA-N

Isomeric SMILES

CCCC(=O)OC[C@H](CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])OC2CCCCO2

Canonical SMILES

CCCC(=O)OCC(CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])OC2CCCCO2

Origin of Product

United States

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